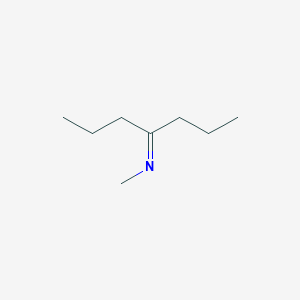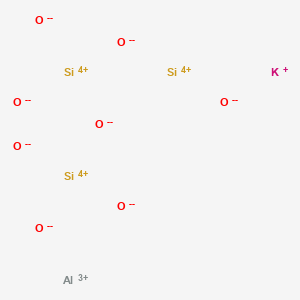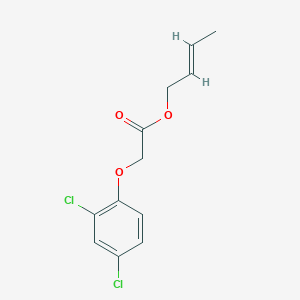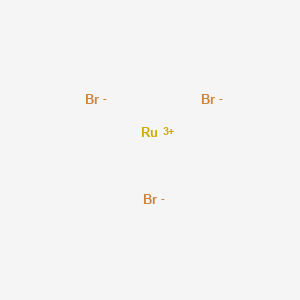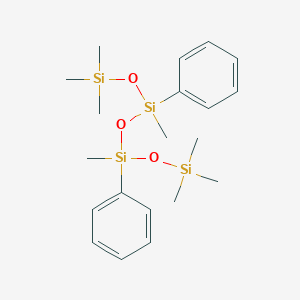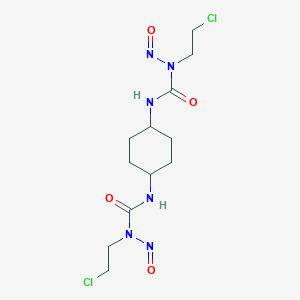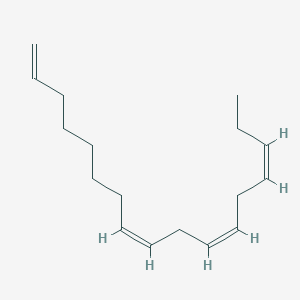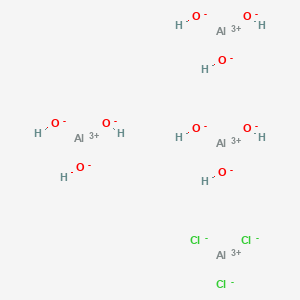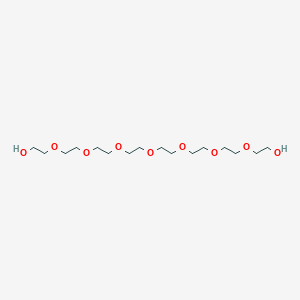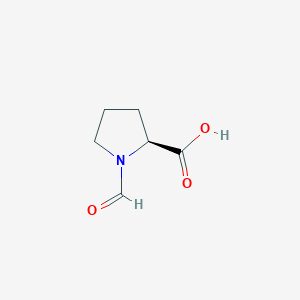
2-(p-Propoxyphenyl)acetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Propoxyphenyl)acetohydroxamic acid, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPAA is a hydroxamic acid derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism Of Action
The exact mechanism of action of 2-(p-Propoxyphenyl)acetohydroxamic acid is not fully understood. However, it is believed that 2-(p-Propoxyphenyl)acetohydroxamic acid exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by 2-(p-Propoxyphenyl)acetohydroxamic acid leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells.
Biochemical And Physiological Effects
2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs by 2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to reduce the invasiveness of cancer cells. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Inhibition of COX-2 by 2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to reduce inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-(p-Propoxyphenyl)acetohydroxamic acid is that it is relatively easy to synthesize and purify. 2-(p-Propoxyphenyl)acetohydroxamic acid is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one of the limitations of 2-(p-Propoxyphenyl)acetohydroxamic acid is that it is not very water-soluble, which can make it difficult to use in certain experiments. In addition, 2-(p-Propoxyphenyl)acetohydroxamic acid can be toxic to cells at high concentrations, which can limit its use in some assays.
Future Directions
There are several future directions for research on 2-(p-Propoxyphenyl)acetohydroxamic acid. One area of interest is the development of 2-(p-Propoxyphenyl)acetohydroxamic acid derivatives with improved water solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-(p-Propoxyphenyl)acetohydroxamic acid in more detail, particularly with regard to its anti-inflammatory and anti-viral properties. Finally, there is a need for further studies to evaluate the efficacy of 2-(p-Propoxyphenyl)acetohydroxamic acid in animal models of cancer and other diseases.
Synthesis Methods
The synthesis of 2-(p-Propoxyphenyl)acetohydroxamic acid involves the reaction of p-propoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds via an acid-catalyzed esterification followed by a base-catalyzed amidation to yield 2-(p-Propoxyphenyl)acetohydroxamic acid. The yield of 2-(p-Propoxyphenyl)acetohydroxamic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the type of base used.
Scientific Research Applications
2-(p-Propoxyphenyl)acetohydroxamic acid has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 2-(p-Propoxyphenyl)acetohydroxamic acid has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
properties
CAS RN |
13363-00-3 |
|---|---|
Product Name |
2-(p-Propoxyphenyl)acetohydroxamic acid |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-hydroxy-2-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h3-6,14H,2,7-8H2,1H3,(H,12,13) |
InChI Key |
LDCVQEHNEIJAPV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NO |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NO |
Other CAS RN |
13363-00-3 |
synonyms |
2-(p-Propoxyphenyl)acetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






